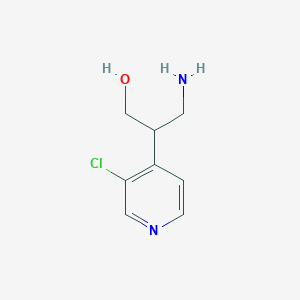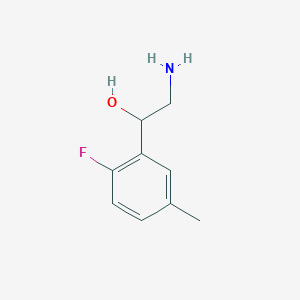
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazole ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biology: The compound is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring and cyclopropyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-4-methylbenzenesulfonamide: This compound shares the cyclopropyl and sulfonamide groups but lacks the thiazole ring.
4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide: This compound shares the thiazole and sulfonamide groups but lacks the cyclopropyl group.
Uniqueness
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the thiazole ring contributes to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H13N3O2S2 |
|---|---|
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S2/c1-5-7(14-8(9-2)10-5)15(12,13)11-6-3-4-6/h6,11H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
LBAPPVWVZICQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC)S(=O)(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)

![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)










